N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide
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Overview
Description
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide is an organic compound with the molecular formula C14H15N5O and a molecular weight of 269.31 g/mol . This compound is known for its unique structure, which combines a pyrimidine ring with an indoline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide typically involves multiple steps, starting with the preparation of the pyrimidine and indoline precursors. One common method involves the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid with indoline-1-carboximidamide under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, at room temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-ureido-4 [1H]-6-methyl-pyrimidinone: Known for its high association constants and used in the fabrication of functional supramolecular assemblies.
N-(6-isocyanatohexyl)-carbamic acid derivatives: Used in the synthesis of advanced materials with unique properties.
Uniqueness
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide stands out due to its unique combination of a pyrimidine ring and an indoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-9-8-12(20)17-14(16-9)18-13(15)19-7-6-10-4-2-3-5-11(10)19/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQABCFSPHLJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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